
Exendin-4 (1-8) Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exendin-4 (1-8) Trifluoroacetate is a synthetic peptide derivative of Exendin-4, which is a glucagon-like peptide-1 (GLP-1) receptor agonist. This compound is known for its role in glucose metabolism and has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and other metabolic disorders .
准备方法
Synthetic Routes and Reaction Conditions: Exendin-4 (1-8) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid (TFA) during the cleavage from the resin .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product in its trifluoroacetate salt form .
化学反应分析
Types of Reactions: Exendin-4 (1-8) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as HATU or HBTU.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Molecular Imaging
Exendin-4 serves as a valuable tracer for molecular imaging, particularly in assessing pancreatic beta cells and tumors derived from these cells.
PET Imaging Applications
- Radiolabeled Analogs : Research has demonstrated the use of radiolabeled exendin-4 analogs for positron emission tomography (PET) imaging. For instance, [^18F]FBEM-conjugated exendin-4 analogs have been developed to study pancreatic beta-cell mass during diabetes progression. These analogs showed a significant affinity for INS-1 tumor cells, indicating their potential for tumor imaging and monitoring .
- Tumor Uptake Studies : Studies utilizing [Lys^40(Ahx-DOTA-^68Ga)NH2]-exendin-4 have shown promising tumor uptake rates in transgenic mouse models, enhancing the understanding of GLP-1 receptor dynamics in cancer .
Biodistribution and Dosimetry
The biodistribution of exendin-4 analogs has been evaluated in various studies, revealing that these agents can effectively target GLP-1 receptors in both healthy and diseased tissues. For example, the tumor uptake of certain radiolabeled exendin-4 variants was significantly higher than that of non-targeting agents, indicating their specificity and efficacy .
Therapeutic Applications
Exendin-4 has been extensively studied for its therapeutic implications, particularly in diabetes management.
Diabetes Treatment
Exendin-4 functions as a GLP-1 receptor agonist, promoting insulin secretion and reducing glucagon levels. It has shown effectiveness in:
- Type 2 Diabetes Management : Clinical studies have demonstrated that Exendin-4 can improve glycemic control in patients with type 2 diabetes by enhancing insulin secretion and promoting satiety .
- Neuroprotective Effects : Recent findings suggest that exendin-4 may have neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease by reducing neuroinflammation and promoting neuronal survival .
Drug Development
The development of exendin-4 derivatives has opened new avenues for enhancing its pharmacological properties.
Modified Conjugates
Research has focused on synthesizing modified versions of exendin-4 to improve its stability and receptor affinity:
- Corrinated GLP-1R Agonists : Studies have introduced modifications to exendin-4 that enhance its binding affinity to GLP-1 receptors while minimizing side effects such as nausea and vomiting associated with the native peptide .
Cell-Penetrating Peptides
Innovative approaches have involved conjugating exendin-4 with cell-penetrating peptides (CPPs), which enhance cellular uptake and retention. This strategy aims to improve the efficacy of exendin(9–39), an antagonist that traditionally lacks internalization capabilities .
Data Table: Summary of Key Findings
Case Study 1: Imaging Pancreatic Beta Cells
In a study utilizing [^18F]FBEM-[Cys^40]-exendin-4, researchers successfully tracked pancreatic beta-cell mass changes over time in diabetic models, demonstrating the compound's utility in monitoring disease progression and treatment efficacy .
Case Study 2: Therapeutic Efficacy in Type 2 Diabetes
Clinical trials involving exendin-4 have shown significant improvements in HbA1c levels among participants with type 2 diabetes, highlighting its role as an effective therapeutic agent .
作用机制
Exendin-4 (1-8) Trifluoroacetate exerts its effects by mimicking the activity of GLP-1. It binds to GLP-1 receptors on pancreatic beta cells, stimulating insulin secretion in a glucose-dependent manner. This compound also inhibits glucagon secretion and slows gastric emptying, contributing to its glucose-lowering effects .
相似化合物的比较
Exenatide: Another GLP-1 receptor agonist with a longer peptide sequence.
Liraglutide: A GLP-1 analog with a fatty acid chain for prolonged action.
Dulaglutide: A GLP-1 receptor agonist with a modified structure for extended half-life
Uniqueness: Exendin-4 (1-8) Trifluoroacetate is unique due to its shorter peptide sequence, which may offer advantages in terms of synthesis and stability. Its trifluoroacetate form also enhances its solubility and stability compared to other forms .
生物活性
Exendin-4 (1-8) trifluoroacetate, a peptide derived from the exendin-4 molecule, is a potent agonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its diverse biological activities, particularly in the context of diabetes management and neuroprotection. This article explores its biological activity, supported by relevant case studies and research findings.
Overview of Exendin-4
Exendin-4 is a 39-amino acid peptide that mimics GLP-1, a hormone involved in glucose metabolism. It is primarily used for treating type 2 diabetes mellitus due to its insulinotropic effects, which enhance insulin secretion in response to elevated blood glucose levels. Exendin-4 also exhibits anti-inflammatory and neuroprotective properties, making it a compound of interest in various therapeutic areas.
Exendin-4 binds to the GLP-1 receptor, leading to increased intracellular cyclic AMP (cAMP) levels. This activation promotes insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, thereby lowering blood glucose levels. Additionally, exendin-4 has been shown to enhance neuronal survival and promote neurogenesis through various signaling pathways.
1. Anti-Diabetic Effects
Exendin-4 has demonstrated significant efficacy in reducing blood glucose levels in diabetic models. In studies involving db/db mice, treatment with exendin-4 resulted in:
- Reduction in Random Blood Glucose (RBG) : Daily administration of 10 nM/kg and 30 nM/kg doses significantly lowered RBG compared to PBS-treated controls.
Treatment Dose (nM/kg) | RBG (mg/dL) | AUC (mg/dL·min) |
---|---|---|
0 | 40407.8 ± 9390.8 | - |
10 | 31060.7 ± 8257.8 | - |
30 | 22268.0 ± 4751.8 | - |
This data indicates a dose-dependent effect on blood glucose control .
2. Neuroprotective Effects
Exendin-4's neuroprotective properties have been highlighted in studies related to neurodegenerative diseases such as Parkinson's disease. Key findings include:
- Reduction in Dopaminergic Neuronal Loss : In animal models, exendin-4 treatment mitigated the loss of tyrosine-hydroxylase-positive neurons and improved motor deficits associated with dopaminergic degeneration.
Parameter | Control Group | Exendin-4 Treated Group |
---|---|---|
Neuronal Loss (%) | 75 | 25 |
Motor Deficits Score | High | Low |
These results suggest that exendin-4 enhances autophagy and reduces oxidative stress, thereby protecting neurons from apoptosis .
3. Anti-Tumor Activity
Recent studies have indicated that exendin-4 may exert anti-tumor effects, particularly in diabetic mice with established tumors:
- Increased Tumor-Infiltrating Lymphocytes : Treatment with exendin-4 increased the ratio of CD8+ T cells to regulatory T cells (Tregs), enhancing anti-tumor immune responses.
Treatment Group | CD8+ T Cells Count | Tregs Count | CTL/Treg Ratio |
---|---|---|---|
PBS | Low | High | Low |
Exendin-4 | High | Low | High |
This shift suggests a potential role for exendin-4 in improving immune surveillance against tumors .
Case Studies
Several clinical and preclinical studies have validated the efficacy of exendin-4:
- Diabetes Management : A clinical trial demonstrated that exendin-4 significantly improved glycemic control in patients with type 2 diabetes, leading to sustained reductions in HbA1c levels without causing hypoglycemia .
- Neurodegenerative Disease : In a rat model of Parkinson's disease, repeated administration of exendin-4 resulted in significant improvements in behavioral deficits and reductions in α-synuclein pathology .
- Cancer Immunotherapy : A study showed that exendin-4 treatment enhanced anti-tumor immunity by modulating T cell populations in tumor-bearing mice, suggesting its potential as an adjunct therapy in cancer treatment .
属性
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7)/t17-,18-,21+,22+,23+,24+,28+,29+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSKABUXHULMOB-LCGDSFTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52F3N11O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。